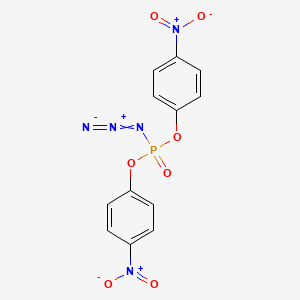

Bis(4-Nitrophenyl) phosphorazidate

Vue d'ensemble

Description

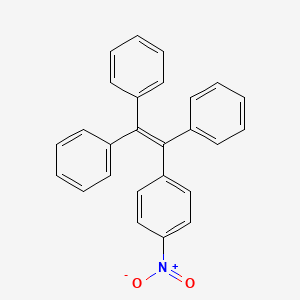

Bis(4-Nitrophenyl) phosphorazidate, also known as Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate; 1-[Azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene, is a chemical compound with the formula C12H8N5O7P . It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .

Synthesis Analysis

In a synthesis of tetrazoles from amides, diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate act as both the activator of amide-oxygen for elimination and azide source. Various amides were converted into 1,5-disubstituted and 5-substituted 1 H -tetrazoles in good yields without the use of toxic or explosive reagents .

Molecular Structure Analysis

The molecular weight of this compound is 365.19 and its exact mass is 365.016144 . It has a topological polar surface area of 142, a heavy atom count of 25, and a complexity of 544 .

Chemical Reactions Analysis

This compound has been used in the synthesis of 1,5-Disubstituted Tetrazoles from Nitrones . It has also been used in the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.19, an exact mass of 365.016144, a topological polar surface area of 142, a heavy atom count of 25, and a complexity of 544 .

Applications De Recherche Scientifique

Synthesis of Tetrazoles and Azides

- Tetrazole Synthesis : Bis(4-nitrophenyl) phosphorazidate (p-NO2DPPA) is used as a reagent in synthesizing 1,5-disubstituted tetrazoles from nitrones, offering a method that avoids explosive reagents (Ishihara, Shioiri, & Matsugi, 2022).

- Azidation Reagent : It acts as an azidation reagent in the Pummerer rearrangement, converting methyl sulfoxides to azidomethyl sulfides, again without the need for toxic azide sources (Ishihara, Shioiri, & Matsugi, 2017).

Synthesis of α-Amino Acids

- Preparation of α-Amino Esters : this compound facilitates the SN2 reaction on quaternary carbon atoms, useful in synthesizing chiral tertiary azides and α,α-disubstituted α-amino esters (Ishihara, Hamamoto, Matsugi, & Shioiri, 2015).

Synthesis of Other Chemical Compounds

- Tetrazole Synthesis from Amides : It also activates amide-oxygen for elimination and acts as an azide source, converting amides to tetrazoles, which are useful in various chemical syntheses (Ishihara, Shioiri, & Matsugi, 2020).

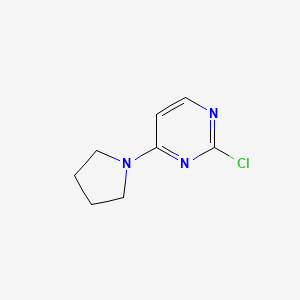

- Azidation of Pyrimidines : It is used for the azidation of polyfunctional derivatives of pyrimidin-4(3H)-one, contributing to the creation of novel pyrimidine compounds (Novakov et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Bis(4-Nitrophenyl) Phosphorazidate, also known as Bis(p-nitrophenyl) Azidophosphonate, is a synthetic reagent used in various chemical reactions . Its primary targets are the hydroxyl groups of alcohols and hexopyranoses, which it converts into corresponding alkyl azides and glycosyl azides, respectively .

Mode of Action

This compound interacts with its targets through a process known as azidation . This involves the conversion of hydroxyl groups to azides, a reaction that is facilitated by the presence of a base such as DBU . The compound has been found to be more effective than Diphenyl Phosphorazidate (DPPA) in this conversion .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide bond formation, macrolactamization, the modified Curtius reaction, azidation of pyridine N-oxides, N-alkylation, 1,3-dipolar cycloaddition, phosphoramidation, carbamate synthesis, and the activation of carbamate anions .

Result of Action

The molecular effect of this compound’s action is the conversion of hydroxyl groups to azides . This conversion is part of several important chemical reactions, including peptide bond formation and macrolactamization . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a base such as DBU is necessary for the azidation process . Additionally, the reaction temperature and the pH of the buffer solution can significantly influence the rate of catalytic hydrolysis .

Propriétés

IUPAC Name |

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXROBVMVVUMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454071 | |

| Record name | Bis(4-Nitrophenyl) phosphorazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51250-91-0 | |

| Record name | Bis(4-nitrophenyl) phosphorazidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51250-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-Nitrophenyl) phosphorazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)